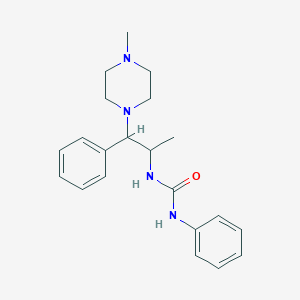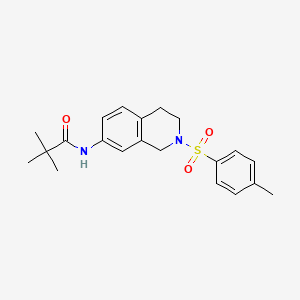
N-(2-tosil-1,2,3,4-tetrahidroisoquinolin-7-il)pivalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide is a synthetic compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and potential therapeutic applications . The compound features a tosyl group and a pivalamide moiety, which contribute to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a structural motif in this compound, are key fragments of a diverse range of alkaloids and bioactive molecules . N-benzyl THIQs, for instance, are known to function as antineuroinflammatory agents .
Mode of Action
Thiq derivatives have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound’s interaction with its targets likely involves the formation of C(1)-substituted derivatives, which can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Given the biological activities of thiq derivatives, it’s plausible that the compound may influence pathways related to neuroinflammation and other neurological disorders .
Result of Action
Given the known biological activities of thiq derivatives, it’s likely that the compound may have potential therapeutic effects against various infective pathogens and neurodegenerative disorders .
Métodos De Preparación
The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting intermediate is then subjected to further functionalization to introduce the tosyl and pivalamide groups under specific reaction conditions .
Análisis De Reacciones Químicas
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Comparación Con Compuestos Similares
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-tetrahydroisoquinoline: A simpler analog that lacks the tosyl and pivalamide groups but shares the core tetrahydroisoquinoline structure.
N-methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methyl group instead of the tosyl and pivalamide groups.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: A compound with a benzyl group, offering different chemical properties and reactivity compared to N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide.
The uniqueness of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-5-9-19(10-6-15)27(25,26)23-12-11-16-7-8-18(13-17(16)14-23)22-20(24)21(2,3)4/h5-10,13H,11-12,14H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKMNCYQHEOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2467757.png)
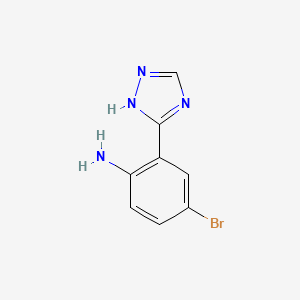
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)
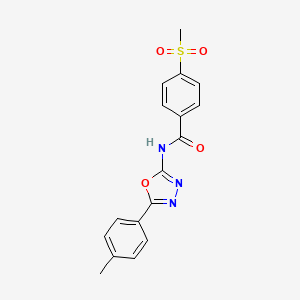
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B2467762.png)
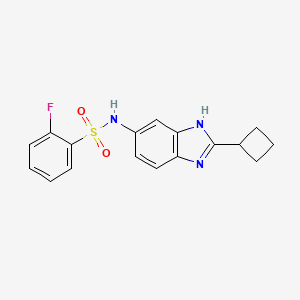

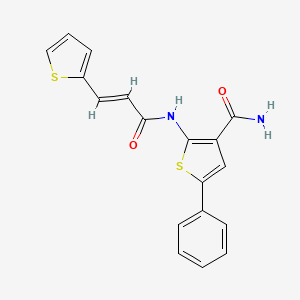
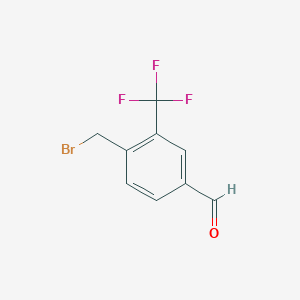
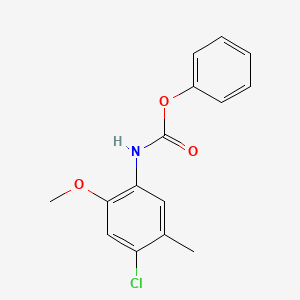
![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)
![13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2467777.png)
![4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine](/img/structure/B2467778.png)
